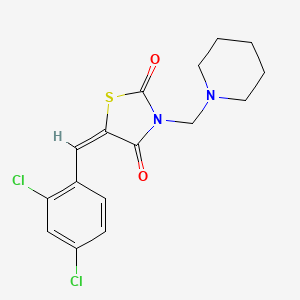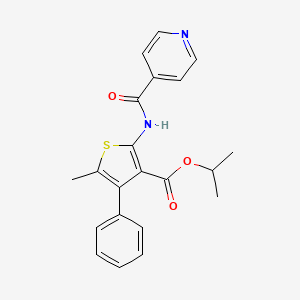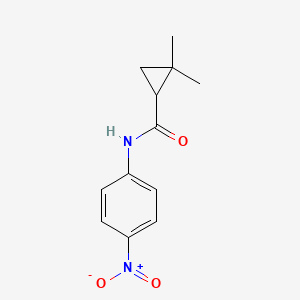![molecular formula C20H13BrClN3O2S B6065308 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6065308.png)
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine ring and the phenyl group. Key steps include:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Bromination and Methylation: The indole derivative is then brominated and methylated to introduce the bromo and methyl groups.
Pyrimidine Ring Formation: The pyrimidine ring is formed through condensation reactions involving appropriate precursors such as urea or thiourea.
Final Coupling: The final step involves coupling the indole and pyrimidine derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are pyrimidine-based drugs with significant therapeutic applications.
Phenyl Derivatives: Compounds such as chlorophenyl and bromophenyl derivatives are commonly used in medicinal chemistry.
Uniqueness
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its combination of indole, pyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(2-chlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2S/c1-10-12(13-8-11(21)6-7-16(13)23-10)9-14-18(26)24-20(28)25(19(14)27)17-5-3-2-4-15(17)22/h2-9,27H,1H3,(H,24,26,28)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQKWLXHAQWUAL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1=CC3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=C(/C1=C/C3=C(N(C(=S)NC3=O)C4=CC=CC=C4Cl)O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxyethyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B6065228.png)
![N-methyl-1-[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6065232.png)


![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6065263.png)
![5-(2-furyl)-2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6065270.png)


![N-methyl-3-pyrazol-1-yl-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]propanamide](/img/structure/B6065290.png)
![1-(4-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6065295.png)
![2-{[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6065299.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6065315.png)
![2-[1-(3-phenyl-2-propen-1-yl)-2-piperidinyl]ethanol](/img/structure/B6065319.png)
![N,N-dibenzyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6065327.png)
